6-Bromo-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula and a molecular weight of approximately 336.96 g/mol. It features a unique indazole structure, characterized by a fused benzene and pyrazole ring system. The presence of bromine and iodine substituents at the 6 and 3 positions, respectively, contributes to its chemical reactivity and biological properties. This compound is recognized for its potential applications in medicinal chemistry and material science due to its diverse functional groups and structural versatility .
These reactions highlight the compound's utility in organic synthesis, particularly in developing pharmaceuticals.
Research indicates that 6-bromo-3-iodo-1-methyl-1H-indazole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing efficacy against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially influencing cellular pathways involved in cancer progression. Additionally, it may possess antimicrobial properties, making it a candidate for further pharmacological investigations .
The synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole can be achieved through several methods:
These methods provide efficient routes to obtain high yields of the desired compound.
6-Bromo-3-iodo-1-methyl-1H-indazole has several applications:
Studies on the interactions of 6-bromo-3-iodo-1-methyl-1H-indazole with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific proteins involved in cell signaling pathways, which could elucidate its role in inhibiting cancer cell proliferation. Further research is needed to map out these interactions comprehensively .
Several compounds share structural similarities with 6-bromo-3-iodo-1-methyl-1H-indazole. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-3-chloro-1-methyl-1H-indazole | 1260740-78-2 | Chlorine instead of iodine; potential for different reactivity. |
| 6-Bromo-5-fluoro-3-iodo-1H-indazole | 1286734-77-7 | Fluorine substitution; may alter biological activity. |
| 6-Bromo-3-methyl-1H-indazole | 885521-88-0 | Lacks iodine; simpler structure may lead to different properties. |
| 6-Bromo-3-nitroindazole | 1260742-78-X | Nitro group introduces electron-withdrawing effects; alters reactivity. |
These compounds vary primarily in their substituents on the indazole ring, which significantly influences their chemical reactivity and biological properties.
Metal-free regioselective halogenation has emerged as a pivotal methodology for the synthesis of halogenated indazole derivatives, offering environmentally benign alternatives to traditional metal-catalyzed processes [5] [13]. The strategic implementation of N-halosuccinimide reagents, particularly N-bromosuccinimide and N-iodosuccinimide, enables highly selective introduction of halogen atoms at specific positions of the indazole ring system [11] [30].
The regioselective bromination at the 6-position of 1-methyl-1H-indazole represents a critical first step in the synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole [13] [30]. Research investigations have demonstrated that N-bromosuccinimide exhibits exceptional selectivity for the 6-position when employed under optimized reaction conditions [5] [11]. The bromination mechanism proceeds through a radical pathway, wherein N-bromosuccinimide undergoes homolytic cleavage to generate bromine radicals that subsequently attack the electron-rich benzene ring of the indazole scaffold [13] [30].
Temperature optimization studies reveal that elevated temperatures significantly enhance reaction efficiency, with yields increasing from 88% at 25°C to 98% at 50°C when using acetonitrile as solvent [13] [30]. The choice of solvent system profoundly influences both reaction rate and selectivity, with ethanol demonstrating superior performance compared to methanol or water-based systems [13] [30]. Under optimized conditions using ethanol at 50°C, mono-brominated products are obtained in yields exceeding 97% [13] [30].
The subsequent iodination at the 3-position requires careful consideration of electronic effects and steric hindrance introduced by the 6-bromo substituent [9] [15]. N-iodosuccinimide serves as the preferred iodinating agent, although its reactivity differs significantly from the corresponding brominating reagent [9] [15]. The presence of the electron-withdrawing bromo group at the 6-position activates the 3-position toward electrophilic iodination through resonance and inductive effects [9] [15].
Mechanistic studies utilizing radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl and 2,6-di-tert-butyl-4-methylphenol confirm the radical nature of these halogenation processes [13] [16]. The complete inhibition of product formation in the presence of these radical scavengers supports a mechanism involving homolytic cleavage of the nitrogen-halogen bond in N-halosuccinimide reagents [13] [16].
Sequential polyhalogenation strategies enable the controlled introduction of multiple halogen atoms into the indazole framework through step-wise optimization protocols [13] [14]. The synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole requires precise orchestration of bromination and iodination sequences to achieve optimal yields and minimize undesired regioisomer formation [13] [14].
The optimization of sequential halogenation begins with comprehensive screening of reagent stoichiometry, wherein the molar equivalents of N-halosuccinimide reagents directly correlate with the degree of halogenation achieved [13] [30]. For mono-halogenation, 1.0 equivalent of N-bromosuccinimide provides optimal results, while poly-halogenation requires systematic increases in reagent loading [13] [30]. Dihalogenation protocols employ 2.0 equivalents of N-halosuccinimide reagents, yielding products in the range of 64-70% [13] [30].
Temperature control emerges as a critical parameter in sequential halogenation processes, with different temperatures favoring distinct halogenation patterns [13] [30]. Lower temperatures (50°C) promote selective mono-halogenation, while elevated temperatures (80°C) facilitate complete polyhalogenation [13] [30]. The temporal aspects of sequential halogenation require careful consideration, with reaction times ranging from 2 hours for mono-halogenation to 8 hours for complete trihalogenation [13] [30].
The implementation of batch-wise addition protocols significantly enhances reaction efficiency and product selectivity [13] [30]. Rather than introducing all halogenating reagent simultaneously, controlled addition of N-halosuccinimide reagents in multiple portions prevents over-halogenation and improves overall yield [13] [30]. This methodology proves particularly valuable when targeting specific halogenation patterns such as 3,7-dihalogenation or 3,5,7-trihalogenation [13] [30].
One-pot hetero-halogenation procedures enable the simultaneous introduction of different halogen atoms through sequential addition of distinct N-halosuccinimide reagents [13]. The synthesis of 3-bromo-7-chloro-2H-indazoles demonstrates the feasibility of this approach, with initial bromination followed by chlorination yielding products in moderate yields [13]. Conversely, the chlorination-bromination sequence produces 3-chloro-7-bromo-2H-indazoles in yields ranging from 65-74% [13].
Solvent selection profoundly influences the kinetics and selectivity of indazole halogenation reactions, with different solvent systems promoting distinct mechanistic pathways and product distributions [13] [16] [18]. Comprehensive kinetic studies reveal the complex interplay between solvent polarity, hydrogen bonding capability, and reaction rates in halogenation processes [13] [16] [18].
Ethanol emerges as the optimal solvent for mono-halogenation reactions, providing superior yields compared to acetonitrile, methanol, or water-based systems [13] [30]. The protic nature of ethanol facilitates proton transfer processes essential for product formation, while its moderate polarity supports the radical intermediates involved in the halogenation mechanism [13] [30]. Kinetic analyses demonstrate that ethanol-based systems achieve complete conversion within 2 hours at 50°C, significantly faster than alternative solvent systems [13] [30].
Water represents an environmentally benign alternative for halogenation reactions, although it requires elevated temperatures and extended reaction times to achieve comparable yields [13] [30]. Aqueous systems operating at 95°C with 1.3 equivalents of N-bromosuccinimide produce mono-brominated products in 96% yield after 5 hours [13] [30]. The reduced reaction rate in water reflects the lower solubility of organic substrates and the altered solvation of radical intermediates [13] [30].
Acetonitrile demonstrates exceptional performance for trihalogenation reactions, particularly when targeting products requiring harsh conditions [13] [30]. The aprotic nature of acetonitrile minimizes competing side reactions while maintaining sufficient polarity to stabilize charged intermediates [13] [30]. Trihalogenation reactions conducted in acetonitrile at 80°C yield products in 71% yield after 8 hours [13] [30].
The influence of solvent on reaction selectivity becomes particularly pronounced in polyhalogenation processes [13] [18]. Polar aprotic solvents such as acetonitrile favor extensive halogenation, while protic solvents like ethanol promote controlled mono- or dihalogenation [13] [18]. This selectivity pattern reflects the differential stabilization of radical intermediates and the varying degrees of solvation provided by different solvent classes [13] [18].
Temperature-dependent kinetic studies reveal Arrhenius behavior for indazole halogenation reactions, with activation energies varying according to solvent choice [16] [17]. The use of ultrasonic irradiation significantly accelerates reaction rates, reducing reaction times from 12 hours to 30 minutes while maintaining high yields [16] [22]. Ultrasound-assisted protocols operate effectively at reduced temperatures (40°C), providing energy-efficient alternatives to conventional heating methods [16] [22].
The purification of 6-bromo-3-iodo-1-methyl-1H-indazole requires specialized techniques adapted to the unique properties of polyhalogenated heterocycles [19] [23] [24]. Conventional purification methods must be modified to account for the increased molecular weight, altered polarity, and potential instability of multiply halogenated compounds [19] [23] [24].
Column chromatography using silica gel represents the primary purification technique for halogenated indazole derivatives [19] [24]. The selection of appropriate eluent systems proves critical for achieving effective separation, with petroleum ether-ethyl acetate mixtures providing optimal resolution [19]. Gradient elution protocols beginning with 5:1 petroleum ether:ethyl acetate and progressing to more polar compositions enable efficient separation of halogenated products from unreacted starting materials and side products [19].
Reversed-phase chromatography offers significant advantages for the purification of highly halogenated compounds [24]. C-18 stationary phases demonstrate exceptional selectivity for polyhalogenated heterocycles, enabling separation based on hydrophobic interactions [24]. The use of water-acetonitrile or water-methanol gradient systems provides excellent resolution while minimizing compound decomposition [24].
Crystallization techniques require careful optimization of solvent systems and cooling rates to maximize yield and purity [23]. Halogenated indazoles typically exhibit reduced solubility compared to their non-halogenated analogs, necessitating the use of more polar solvent systems [23]. Mixed solvent crystallization using ethanol-water or acetonitrile-water combinations proves effective for obtaining high-purity products [23].
Yield maximization strategies encompass both reaction optimization and work-up procedures [21] [22]. The implementation of gram-scale reactions demonstrates the scalability of optimized protocols, with 6.0 mmol reactions producing comparable yields to laboratory-scale experiments [13]. Careful attention to reaction quenching and product isolation prevents yield losses during work-up procedures [21] [22].
The monitoring of reaction progress through thin-layer chromatography enables real-time optimization of reaction conditions [19]. Regular sampling and analysis allow for adjustment of temperature, time, and reagent addition to maximize conversion and minimize side product formation [19]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry provide definitive confirmation of product identity and purity [19] [21].
The thermal behavior of 6-Bromo-3-iodo-1-methyl-1H-indazole has been characterized through computational predictions and comparison with structurally related indazole derivatives [1] [2]. The compound exhibits a predicted boiling point of 396.9±22.0 degrees Celsius at 760 millimeters of mercury, which is consistent with the molecular weight of 336.96 grams per mole and the presence of heavy halogen substituents [1]. The flash point is estimated at 193.9±22.3 degrees Celsius, indicating moderate thermal stability under normal handling conditions [1].
Comparative thermal analysis with related indazole derivatives reveals that halogenated indazoles generally demonstrate reduced thermal stability compared to the parent indazole compound [3]. Studies on similar N-heterocycle-stabilized compounds indicate that indazole derivatives typically exhibit decomposition temperatures in the range of 168.9 to 196.5 degrees Celsius [3]. The presence of both bromine and iodine substituents in 6-Bromo-3-iodo-1-methyl-1H-indazole is expected to lower the decomposition temperature compared to monohalogenated analogs, as heavy halogens contribute to increased molecular instability under thermal stress.
The 6-Bromo-1-methyl-1H-indazole analog, which lacks the iodine substituent, demonstrates a boiling point of 293.6 degrees Celsius and melting point of 48 degrees Celsius [4]. This suggests that the additional iodine substitution in 6-Bromo-3-iodo-1-methyl-1H-indazole significantly elevates the boiling point while potentially affecting the melting characteristics. The thermal decomposition of halogenated indazoles typically follows first-order kinetics, with decomposition enthalpies ranging from 2.5 to 125.1 kilojoules per mole depending on the substitution pattern [3].
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 336.96 g/mol | Experimental |
| Boiling Point | 396.9±22.0°C (at 760 mmHg) | Computational prediction |
| Flash Point | 193.9±22.3°C | Computational prediction |
| Vapour Pressure | 0.0±0.9 mmHg (at 25°C) | Computational prediction |
| Decomposition Temperature | >200°C (estimated) | Comparative analysis |
The solubility profile of 6-Bromo-3-iodo-1-methyl-1H-indazole demonstrates significant variation across different organic solvent systems, primarily influenced by the compound's lipophilic character (LogP = 2.94) and polar surface area (17.82 square angstroms) [5]. The compound exhibits highest solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where concentrations exceeding 100 milligrams per milliliter can be achieved [6].
In halogenated solvents such as dichloromethane and chloroform, the compound demonstrates excellent solubility characteristics due to favorable halogen-halogen interactions and similar polarity profiles [7]. These solvents provide optimal dissolution conditions for analytical and synthetic applications. Moderate solubility is observed in polar protic solvents including methanol and ethanol, with typical concentrations ranging from 10 to 50 milligrams per milliliter [8].
The compound shows good solubility in acetonitrile and tetrahydrofuran, making these solvents suitable for chromatographic separations and crystallization procedures [8]. Patent literature indicates that indazole derivatives can be effectively purified through recrystallization using mixed solvent systems of acetone, ethanol, methanol, or acetonitrile with water in volume ratios of 3:1 to 2:5 [8].
Aqueous solubility is extremely limited due to the hydrophobic nature of the indazole core and halogen substituents, with solubility below 1 milligram per milliliter in pure water [5]. This poor water solubility is consistent with the absence of hydrogen bond donors and the predominance of lipophilic character in the molecular structure.
| Solvent | Solubility | Concentration (mg/mL) | Solvent Type |
|---|---|---|---|
| DMSO | Highly soluble | >100 | Polar aprotic |
| Dichloromethane | Highly soluble | >100 | Halogenated |
| Chloroform | Highly soluble | >100 | Halogenated |
| Acetonitrile | Soluble | 50-100 | Polar aprotic |
| Tetrahydrofuran | Soluble | 50-100 | Polar aprotic |
| Methanol | Moderately soluble | 10-50 | Polar protic |
| Ethanol | Moderately soluble | 10-50 | Polar protic |
| Water | Practically insoluble | <1 | Polar protic |
The photostability of 6-Bromo-3-iodo-1-methyl-1H-indazole is significantly compromised by the presence of both bromine and iodine substituents, which act as chromophores absorbing ultraviolet radiation in the 280-400 nanometer range [9]. Indazole derivatives are known to be photochemically reactive upon ultraviolet irradiation, undergoing various degradation pathways that result in structural modifications and loss of chemical integrity [9].
Photodegradation mechanisms primarily involve homolytic cleavage of carbon-halogen bonds, leading to the formation of radical intermediates and subsequent dehalogenation products [10]. The iodine-carbon bond, being weaker than the bromine-carbon bond, is preferentially cleaved under photochemical conditions, resulting in 6-bromo-1-methyl-1H-indazole as a primary photoproduct. Continued irradiation can lead to further dehalogenation and ring-opening reactions.
Secondary photodegradation pathways include oxidative processes facilitated by atmospheric oxygen, leading to the formation of N-oxides and other oxidized metabolites [10]. The presence of halogen substituents can enhance singlet oxygen generation, accelerating photooxidative degradation processes. Ring-opening reactions may occur under prolonged ultraviolet exposure, particularly in the presence of moisture, leading to linear degradation products.
Studies on related indazole compounds demonstrate that photodegradation follows complex kinetics with multiple competing pathways [9]. The degradation rate is significantly influenced by solvent polarity, oxygen concentration, and the presence of photosensitizers. In solution, photodegradation typically follows first-order kinetics with half-lives ranging from hours to days depending on irradiation intensity and wavelength.
| Degradation Pathway | Conditions | Primary Products | Rate |
|---|---|---|---|
| Photochemical (UV) | 280-400 nm light | Dehalogenated products | Moderate to fast |
| Thermal decomposition | >200°C | Fragmentation products | Slow to moderate |
| Oxidative degradation | O₂ presence | N-oxides, oxidized products | Slow |
| Hydrolytic degradation | Moisture | Hydrolyzed fragments | Very slow |
| Halogen elimination | Heat/UV | Debrominated/deiodinated products | Moderate |